![molecular formula C20H22O5 B1259060 maoecrystal P](/img/structure/B1259060.png)
maoecrystal P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
maoecrystal P is a natural product found in Isodon eriocalyx with data available.
Scientific Research Applications
Novel Diterpenoid Structures
Maoecrystal P is part of a group of diterpenoids with unique structural features. For instance, Maoecrystal V, a related compound, possesses a novel C19 skeleton, indicative of the complex and diverse structures within this group. These compounds, derived from Chinese medicinal herbs like Isodon eriocalyx, offer significant insight into novel molecular architectures (Li et al., 2004).
Synthesis Challenges and Strategies
The synthesis of Maoecrystal V and its analogs has been a focal point in scientific research due to their complex structures. Various strategies and methodologies have been explored to construct these intricate molecules. For example, the total synthesis of Maoecrystal V involved key steps like Wessely oxidative dearomatization and an intramolecular Diels-Alder reaction (Zhang et al., 2011). Such studies enhance our understanding of synthetic chemistry and pave the way for the synthesis of other complex natural products.
Biological Activities and Potential Applications
Maoecrystal compounds exhibit notable biological activities. Maoecrystal V, for instance, has shown remarkable cytotoxicity towards cancer cells like HeLa cells. This suggests potential applications in the development of anti-cancer therapies (Li et al., 2004). The exploration of these compounds' biological properties could lead to significant advancements in medicinal chemistry and drug development.
properties
Product Name |
maoecrystal P |
---|---|
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(1S,2S,5R,8S,13R)-10-hydroxy-12,12-dimethyl-6-methylidene-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadec-10-ene-7,9,16-trione |
InChI |
InChI=1S/C20H22O5/c1-9-10-4-5-11-19(7-10,16(9)23)17(24)14(22)15-18(2,3)13-6-12(21)20(11,15)8-25-13/h10-11,13,22H,1,4-8H2,2-3H3/t10-,11-,13-,19+,20-/m1/s1 |
InChI Key |
PTXBJCCXMBZGPW-ZUIFNPILSA-N |
Isomeric SMILES |
CC1([C@H]2CC(=O)[C@@]3(C1=C(C(=O)[C@]45[C@H]3CC[C@H](C4)C(=C)C5=O)O)CO2)C |
Canonical SMILES |
CC1(C2CC(=O)C3(C1=C(C(=O)C45C3CCC(C4)C(=C)C5=O)O)CO2)C |
synonyms |
maoecrystal P |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.